

An In-depth Technical Guide to 4-Bromobenzoic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Bromobenzoic acid

Cat. No.: B042806

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of **4-Bromobenzoic acid**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical and Physical Properties

4-Bromobenzoic acid is a white to off-white crystalline solid.^{[1][2]} Its core structure consists of a benzene ring substituted with a bromine atom and a carboxylic acid group at the para position.^[2] This substitution pattern dictates its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of 4-Bromobenzoic Acid

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrO ₂	[2]
Molecular Weight	201.02 g/mol	[3]
Melting Point	252-254 °C	[4]
Boiling Point	255 °C	
Density	1.894 g/cm ³	
pKa	3.96 (at 25 °C)	[5]
Solubility	Sparsingly soluble in hot water. Soluble in ethanol and ether.	[1][2]
Appearance	White to off-white crystalline solid	[1][2]

Table 2: Chemical Identifiers for 4-Bromobenzoic Acid

Identifier	Value	Reference(s)
IUPAC Name	4-bromobenzoic acid	[3]
CAS Number	586-76-5	[3]
InChI	InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)	[3]
InChIKey	TUXYZHVUPGXXQG-UHFFFAOYSA-N	[3]
SMILES	<chem>C1=CC(=CC=C1C(=O)O)Br</chem>	[3]
CCDC Number	211326	[3]

Molecular Structure

The molecular structure of **4-Bromobenzoic acid** has been determined by X-ray crystallography. The compound crystallizes in a hydrogen-bonded dimeric form, a common structural motif for carboxylic acids.

Table 3: Crystallographic Data for 4-Bromobenzoic Acid

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	15.22(1) Å
b	6.13(1) Å
c	7.22(1) Å
β	100.0(1)°
Volume	664.1 Å ³
Z	4

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 211326.

Table 4: Selected Bond Lengths and Angles for 4-Bromobenzoic Acid

Bond/Angle	Length (Å) / Angle (°)
C-Br	1.90(1)
C-C (aromatic, avg.)	1.38(2)
C-C(O)OH	1.49(2)
C=O	1.25(2)
C-OH	1.31(2)
O-C=O	123.0(1)
C-C-Br	119.5(1)

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 211326.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **4-Bromobenzoic acid**.

Table 5: Infrared (IR) Spectroscopy Peak Assignments for 4-Bromobenzoic Acid

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group	Reference(s)
3300-2500	Broad, Strong	O-H stretch (H-bonded dimer)	Carboxylic Acid	[6]
~3080	Medium, Sharp	C-H stretch	Aromatic	[6]
~1700	Strong, Sharp	C=O stretch	Carboxylic Acid	[6]
~1600, ~1480	Medium to Weak	C=C stretch	Aromatic Ring	[6]
~1300	Medium	C-O stretch	Carboxylic Acid	[6]
~930	Medium, Broad	O-H bend (out-of-plane)	Carboxylic Acid Dimer	[6]
Below 800	Medium to Weak	C-Br stretch	Carbon-Bromine Bond	[6]

Table 6: ¹H and ¹³C NMR Spectral Data for 4-Bromobenzoic Acid (in DMSO-d₆)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference(s)
^1H	~13.16	singlet	-	-COOH	[7]
^1H	7.86	doublet	8.6	H-2, H-6 (ortho to -COOH)	[8]
^1H	7.70	doublet	8.6	H-3, H-5 (ortho to -Br)	[8]
^{13}C	166.8	-	-	C=O	[8]
^{13}C	131.9	-	-	C-1 (ipso to -COOH)	[8]
^{13}C	131.5	-	-	C-3, C-5 (ortho to -Br)	[8]
^{13}C	130.2	-	-	C-2, C-6 (ortho to -COOH)	[8]
^{13}C	127.1	-	-	C-4 (ipso to -Br)	[8]

Experimental Protocols

Synthesis of 4-Bromobenzoic Acid via Oxidation of p-Bromotoluene

This protocol describes a common method for the preparation of **4-Bromobenzoic acid**.[\[9\]](#)[\[10\]](#)

Materials:

- p-Bromotoluene
- Potassium permanganate (KMnO_4)

- Sodium carbonate (Na_2CO_3) (optional, for alkaline conditions)
- Water
- 50% Sulfuric acid (H_2SO_4)
- Ethanol (for quenching excess KMnO_4)
- Cold distilled water

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer or magnetic stirrer with stir bar
- Heating mantle or water bath
- Buchner funnel and filter flask
- Beakers
- pH paper or pH meter

Procedure:

- Set up a three-necked flask with a reflux condenser and a stirrer.
- To the flask, add p-bromotoluene and water. If performing the reaction under alkaline conditions, add sodium carbonate.
- Heat the mixture to a gentle reflux with stirring.
- Slowly and in portions, add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

- Continue heating and stirring for approximately 2.5 hours after the final addition of potassium permanganate, or until the purple color persists.
- If excess potassium permanganate remains (indicated by a persistent purple color), add a small amount of ethanol to quench it until the solution becomes colorless or a brown precipitate of manganese dioxide (MnO_2) forms.
- While still hot, filter the reaction mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
- Combine the filtrate and the washings. Allow the filtrate to cool to room temperature.
- Slowly acidify the filtrate with 50% sulfuric acid to a pH of approximately 2. A white precipitate of **4-bromobenzoic acid** will form.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the crude **4-bromobenzoic acid** by vacuum filtration.
- Wash the collected solid with cold distilled water.
- Dry the product in a drying oven or under vacuum.

Purification by Recrystallization

This protocol describes the purification of crude **4-Bromobenzoic acid**.^{[7][11][12]}

Materials:

- Crude **4-Bromobenzoic acid**
- Ethanol
- Deionized water
- Activated carbon (optional)

Equipment:

- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper
- Glass stirring rod

Procedure:

- Place the crude **4-bromobenzoic acid** in an Erlenmeyer flask.
- Add a minimal amount of a hot ethanol/water solvent mixture to dissolve the solid completely. The optimal solvent ratio may need to be determined empirically, but a good starting point is a mixture that allows dissolution at elevated temperatures and precipitation upon cooling.
- If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
- Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature. Crystals of **4-bromobenzoic acid** should start to form.
- To maximize the yield, cool the flask in an ice bath.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Protocol for Acquiring an Infrared (IR) Spectrum

Method: KBr Pellet^[6]

Materials:

- Dry **4-Bromobenzoic acid**
- Spectroscopic grade potassium bromide (KBr), dried

Equipment:

- Agate mortar and pestle
- Pellet press die
- Hydraulic press
- FT-IR spectrometer

Procedure:

- Grind a small amount (1-2 mg) of **4-Bromobenzoic acid** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure using a hydraulic press to form a thin, translucent pellet.
- Obtain a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Protocol for Acquiring an NMR Spectrum

Materials:

- **4-Bromobenzoic acid** (5-25 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tube and cap

Equipment:

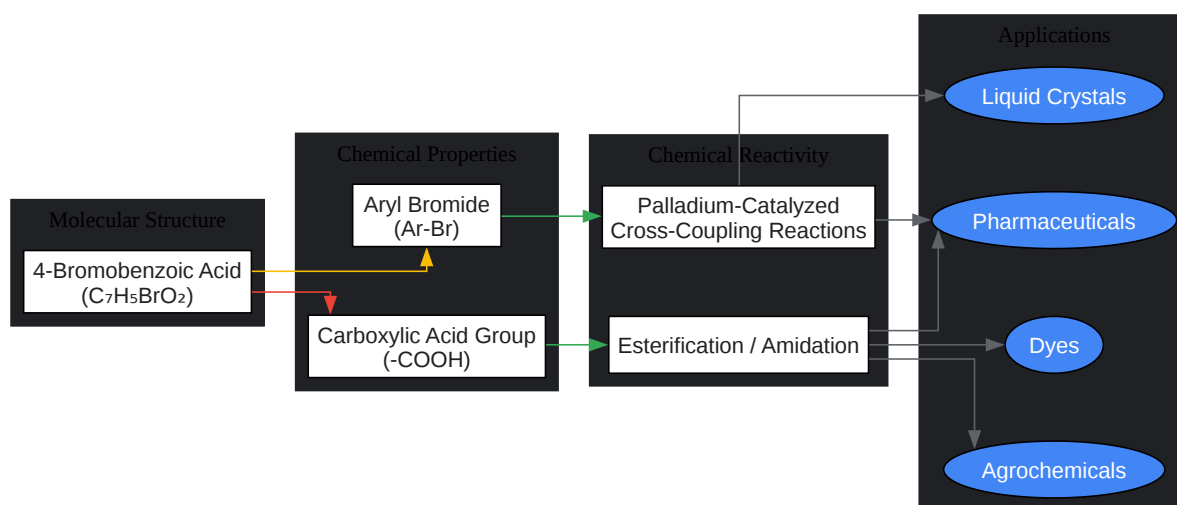
- Vortex mixer or sonicator
- Pipette
- NMR spectrometer

Procedure:

- Weigh the appropriate amount of **4-Bromobenzoic acid** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent.
- Gently vortex or sonicate the mixture to ensure the solid is completely dissolved.
- Using a pipette, transfer the solution into a clean NMR tube.
- Cap the NMR tube and place it in the NMR spectrometer.
- Acquire the ^1H and/or ^{13}C NMR spectrum according to the instrument's standard operating procedures.

Structure-Property-Application Relationship

The chemical structure of **4-Bromobenzoic acid** directly influences its properties and, consequently, its applications in various fields. The presence of the carboxylic acid group allows for the formation of esters, amides, and other derivatives, while the bromo-substituent provides a site for cross-coupling reactions, making it a versatile intermediate in organic synthesis.



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Caption: Logical workflow from structure to applications of **4-Bromobenzoic acid**.

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